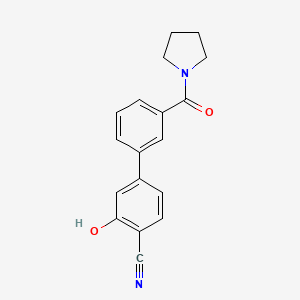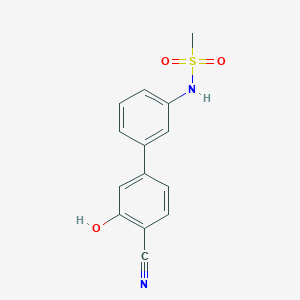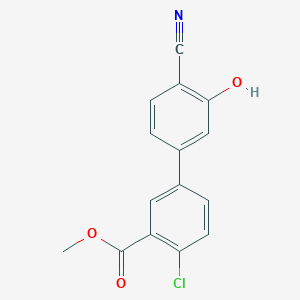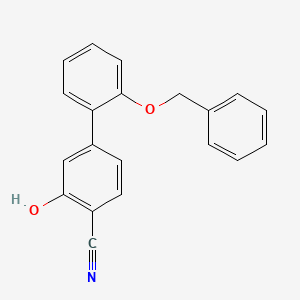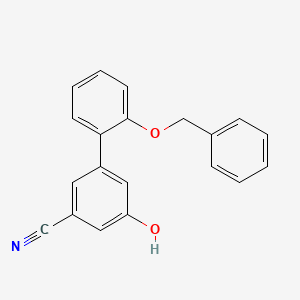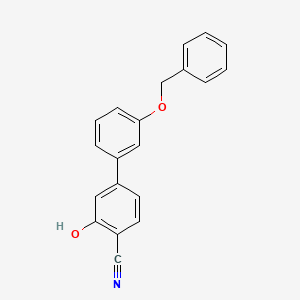
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% (5-BOC-3-CN) is a synthetic organic compound that is widely used in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 118-119°C. 5-BOC-3-CN is a useful reagent in the synthesis of various compounds and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, benzothiazoles, and coumarins. It has also been used in the synthesis of fluorescent probes for the detection of proteins and other biological molecules. Additionally, it has been used in the synthesis of inhibitors of protein-protein interactions and has been used in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% is not well understood. It is believed that the compound acts as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of strong hydrogen bonds between the reactants, which accelerates the reaction rate. Additionally, it is believed to be involved in the stabilization of reactive intermediates and the formation of product complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% are not well understood. It is believed to be relatively non-toxic, however, it should be handled with caution as it has not been extensively tested for potential adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% is its high reactivity, which allows for the rapid synthesis of various compounds. Additionally, it is relatively non-toxic, which makes it a safe reagent for use in lab experiments. However, it is not very soluble in water, which can limit its use in certain applications. Additionally, it is not very stable and can decompose at higher temperatures.
Orientations Futures
The potential future directions for 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% include the development of more efficient synthesis methods, the use of the compound in the synthesis of novel compounds, the investigation of its biochemical and physiological effects, and the development of new applications for the compound. Additionally, further research could be conducted to explore the potential uses of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% in drug discovery and development.
Méthodes De Synthèse
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% can be synthesized by the reaction of 4-benzyloxybenzaldehyde and 3-cyanophenol in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 40-50°C. The reaction is typically complete within 2-3 hours. The product is then isolated by filtration and recrystallization from ethanol.
Propriétés
IUPAC Name |
3-hydroxy-5-(4-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-10-18(12-19(22)11-16)17-6-8-20(9-7-17)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMINGMYIRMVXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685008 |
Source


|
| Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-3-cyanophenol | |
CAS RN |
1261984-30-8 |
Source


|
| Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


